molecular formula C21H18ClNO5 B12778006 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid CAS No. 109523-83-3

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid

Cat. No.: B12778006
CAS No.: 109523-83-3
M. Wt: 399.8 g/mol
InChI Key: FEJOHXXBKHVPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid is a complex organic compound with a unique structure that combines a pyridine ring with a methoxymethyl group attached to a biphenyl system, which includes a chlorinated phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine typically involves multiple steps, starting with the preparation of the biphenyl system. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated phenyl compound with a boronic acid derivative in the presence of a palladium catalyst . The resulting biphenyl compound is then subjected to further reactions to introduce the methoxymethyl group and the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles (amines, thiols)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrogenated aromatic rings

    Substitution: Aminated or thiolated derivatives

Scientific Research Applications

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chlorophenyl)phenylmethanol
  • 2-chlorobiphenyl
  • 3-methoxymethylpyridine

Uniqueness

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine is unique due to its combination of a pyridine ring with a methoxymethyl group and a chlorinated biphenyl system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

109523-83-3

Molecular Formula

C21H18ClNO5

Molecular Weight

399.8 g/mol

IUPAC Name

3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid

InChI

InChI=1S/C19H16ClNO.C2H2O4/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;3-1(4)2(5)6/h1-12H,13-14H2;(H,3,4)(H,5,6)

InChI Key

FEJOHXXBKHVPSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.